2-Chloro-4-(pyrrolidin-1-yl)thieno[3,2-d]pyrimidine
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Overview
Description
2-Chloro-4-(pyrrolidin-1-yl)thieno[3,2-d]pyrimidine is a heterocyclic compound featuring a thieno[3,2-d]pyrimidine core with a pyrrolidin-1-yl group at the 4-position and a chlorine atom at the 2-position. This compound is of interest in various fields of chemistry and pharmaceutical research due to its unique structural and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-(pyrrolidin-1-yl)thieno[3,2-d]pyrimidine typically involves the following steps:
Formation of the Thieno[3,2-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors such as thiophene derivatives and amidines under acidic or basic conditions.
Introduction of the Pyrrolidin-1-yl Group: The pyrrolidin-1-yl group can be introduced via nucleophilic substitution reactions, where a suitable pyrrolidine derivative reacts with the thieno[3,2-d]pyrimidine core.
Chlorination: The chlorine atom at the 2-position is introduced through halogenation reactions, often using reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4-(pyrrolidin-1-yl)thieno[3,2-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like amines or alcohols replace the chlorine atom.
Common Reagents and Conditions:
Oxidation: KMnO₄, H₂O₂, and other oxidizing agents.
Reduction: LiAlH₄, NaBH₄, and other reducing agents.
Substitution: Amines, alcohols, and other nucleophiles.
Major Products Formed:
Oxidation Products: Various oxidized derivatives depending on the specific conditions and reagents used.
Reduction Products: Reduced derivatives such as amines or alcohols.
Substitution Products: Substituted derivatives where the chlorine atom is replaced by other functional groups.
Scientific Research Applications
2-Chloro-4-(pyrrolidin-1-yl)thieno[3,2-d]pyrimidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It can be used as a probe in biological studies to understand the interaction with various biomolecules.
Industry: It can be utilized in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism by which 2-Chloro-4-(pyrrolidin-1-yl)thieno[3,2-d]pyrimidine exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways and molecular targets involved would vary based on the context of its use.
Comparison with Similar Compounds
2-Chloro-4-(pyrrolidin-1-yl)pyrimidine: Similar structure but lacks the thieno[3,2-d] ring.
2-Chloro-4-(pyrrolidin-1-yl)thiophene: Similar thieno[3,2-d]pyrimidine core but different substitution pattern.
2-Chloro-4-(pyrrolidin-1-yl)pyridine: Similar pyridine core with different heterocyclic system.
Uniqueness: 2-Chloro-4-(pyrrolidin-1-yl)thieno[3,2-d]pyrimidine is unique due to its specific combination of the thieno[3,2-d]pyrimidine core and the pyrrolidin-1-yl group, which imparts distinct chemical and biological properties compared to similar compounds.
This comprehensive overview provides a detailed understanding of this compound, its synthesis, reactions, applications, and comparison with similar compounds
Properties
IUPAC Name |
2-chloro-4-pyrrolidin-1-ylthieno[3,2-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3S/c11-10-12-7-3-6-15-8(7)9(13-10)14-4-1-2-5-14/h3,6H,1-2,4-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWKIIEYLLCXDSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC3=C2SC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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